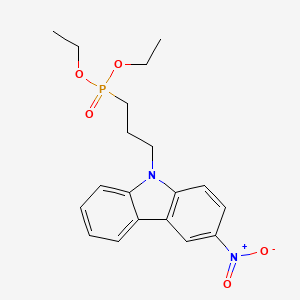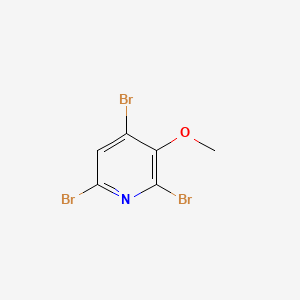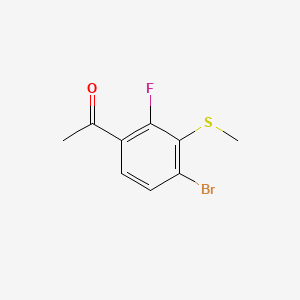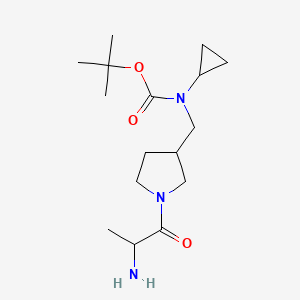
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole typically involves the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated carbazole is then alkylated with 3-diethoxyphosphorylpropyl bromide in the presence of a base such as potassium carbonate. This step introduces the diethoxyphosphorylpropyl group at the 9-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole can undergo reduction to form the corresponding amine.
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Hydrolysis: The diethoxyphosphoryl group can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid derivative.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Reduction: 9-(3-Diethoxyphosphorylpropyl)-3-aminocarbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Hydrolysis: 9-(3-Phosphonic acid propyl)-3-nitrocarbazole.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Carbazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethoxyphosphoryl group can enhance the compound’s ability to interact with phosphatases and other enzymes, potentially inhibiting their activity. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
- 3-(Diethoxyphosphoryl)propyl acetate
- 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin
Comparison:
- 3-(Diethoxyphosphoryl)propyl acetate: This compound shares the diethoxyphosphoryl group but lacks the carbazole core and nitro group, making it less versatile in biological applications.
- 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin: This compound has a similar diethoxyphosphoryl group but is based on a different core structure, leading to different biological activities and applications.
The unique combination of the carbazole core, nitro group, and diethoxyphosphoryl group in 9-(3-Diethoxyphosphorylpropyl)-3-nitrocarbazole makes it a compound of interest for various scientific research applications.
特性
分子式 |
C19H23N2O5P |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
9-(3-diethoxyphosphorylpropyl)-3-nitrocarbazole |
InChI |
InChI=1S/C19H23N2O5P/c1-3-25-27(24,26-4-2)13-7-12-20-18-9-6-5-8-16(18)17-14-15(21(22)23)10-11-19(17)20/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChIキー |
FOCPJUWZHDCYHB-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)


![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)

![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)



